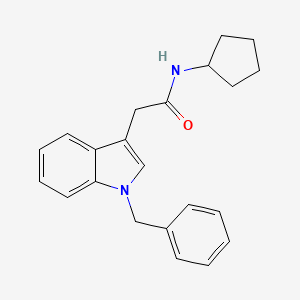

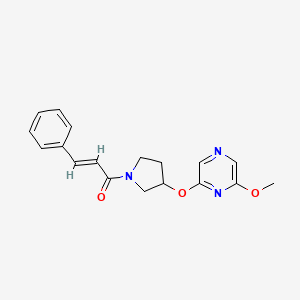

![molecular formula C22H25N5O3 B2400050 3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1190759-77-3](/img/structure/B2400050.png)

3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

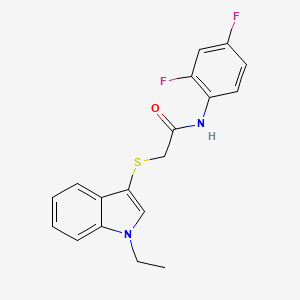

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a pyridine ring, which is a basic heterocyclic ring that is often used in drugs for its ability to bind to various biological targets . The compound also features a 1,4-diazepine ring, which is a seven-membered ring with two nitrogen atoms. This ring is found in many psychoactive drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide . The pyridine ring could be formed through a number of methods, including the Chichibabin synthesis . The 1,4-diazepine ring could be formed through a condensation reaction .Molecular Structure Analysis

The compound contains several functional groups that could potentially be involved in binding to biological targets. These include the piperazine and pyridine rings, as well as the carbonyl groups .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperazine ring could potentially undergo N-alkylation . The carbonyl groups could potentially undergo reactions such as reduction or nucleophilic addition .Scientific Research Applications

Anti-Tubercular Activity

Tuberculosis (TB) remains a global health challenge, and there is a continuous need for effective anti-TB drugs. Researchers have investigated the anti-tubercular potential of this compound. In a study by Singireddi et al., novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells. Further development and optimization of these derivatives are warranted.

Inhibition of ADAMTS

The compound has been explored for its potential to inhibit ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs). ADAMTS enzymes play a crucial role in cartilage homeostasis and are implicated in inflammatory conditions and cartilage degradation. The compound’s inhibitory effects on ADAMTS could have implications for treating inflammatory diseases and maintaining cartilage health .

Benzothiazole Derivatives

In another study, researchers synthesized novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives. Although not directly related to the compound , this work highlights the versatility of piperazine-based structures in drug discovery. The synthesized derivatives were characterized, and their potential biological activities were investigated .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-oxo-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c28-20(27-12-10-26(11-13-27)15-16-4-3-9-23-14-16)8-7-19-22(30)24-18-6-2-1-5-17(18)21(29)25-19/h1-6,9,14,19H,7-8,10-13,15H2,(H,24,30)(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPUSSGGEDSSDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

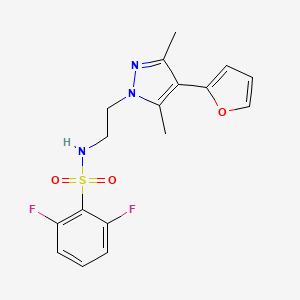

![6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2399972.png)

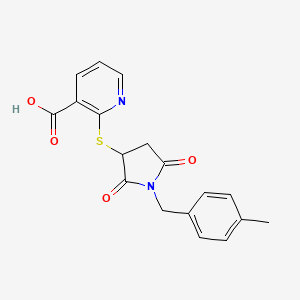

![N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide](/img/structure/B2399983.png)

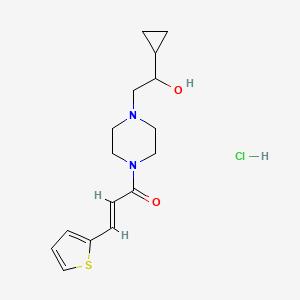

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2399984.png)

![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/no-structure.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2399990.png)